

# The Discovery and Initial Characterization of DP2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Prostaglandin D2 (PGD2) is a key lipid mediator implicated in a variety of physiological and pathological processes, most notably in the orchestration of allergic inflammation. Its effects are transduced through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the more recently discovered DP2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The discovery of DP2 has significantly advanced our understanding of the mechanisms underlying type 2 immunity and has identified it as a promising therapeutic target for allergic diseases such as asthma and atopic dermatitis. This technical guide provides an in-depth overview of the discovery, initial characterization, and core functionalities of the DP2 receptor, with a focus on the quantitative data and experimental methodologies that have been pivotal in its elucidation.

## Discovery and Cloning of DP2 (CRTH2)

The discovery of a second PGD2 receptor, now known as DP2, arose from research focused on identifying molecules specifically expressed on T helper type 2 (Th2) lymphocytes, which are central to the pathogenesis of allergic inflammation.

In 1999, Nagata and colleagues identified a novel orphan G protein-coupled receptor, which they named CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). [1] Their research demonstrated the selective expression of CRTH2 mRNA in human Th2 cells,



but not Th1 cells.[1] This finding was significant as it suggested a potential role for this receptor in Th2-mediated immune responses.

The connection between CRTH2 and PGD2 was solidified in 2001 by Hirai and colleagues.[2] They observed that PGD2 was a potent and specific ligand for CRTH2, inducing calcium mobilization and chemotaxis in CRTH2-transfected cells.[2][3] This functional characterization established CRTH2 as the second receptor for PGD2, leading to its alternative designation as DP2. The receptor was initially identified as an orphan receptor, GPR44, in 1999.[4][5]

The human DP2 receptor is a 395-amino acid protein with a predicted molecular weight of 43 kDa.[1] The gene encoding DP2, PTGDR2, is located on chromosome 11.[5]

### **Ligand Binding and Receptor Pharmacology**

The initial characterization of DP2 involved comprehensive radioligand binding studies to determine its affinity for PGD2 and other prostanoids. These studies were crucial for understanding the receptor's pharmacological profile and for distinguishing its activity from that of the DP1 receptor.

**Data Presentation: Ligand Binding Affinities for DP2** 



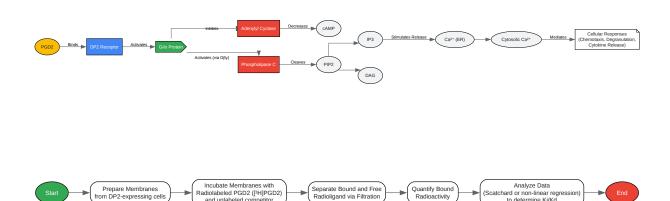
Ligand	Receptor	Assay Type	Ki (nM)	Kd (nM)	Reference
PGD2	Human DP2	Competition Binding ([3H]PGD2)	2.4	-	[6][7]
PGD2	Human DP2	Saturation Binding ([3H]PGD2)	-	2.5 (high affinity), 109 (low affinity)	[7]
13,14- dihydro-15- keto PGD2 (DK-PGD2)	Human DP2	Competition Binding ([3H]PGD2)	2.91	-	[7]
15-deoxy- Δ12,14-PGJ2	Human DP2	Competition Binding ([3H]PGD2)	3.15	-	[7]
Δ12-PGJ2	Human DP2	Competition Binding ([3H]PGD2)	6.8	-	[6][8]
Δ12-PGD2	Human DP2	Competition Binding ([3H]PGD2)	7.63	-	[6][8]
9α,11β-PGF2	Human DP2	Competition Binding ([3H]PGD2)	315.0	-	[6][8]

## **Signal Transduction Pathways**

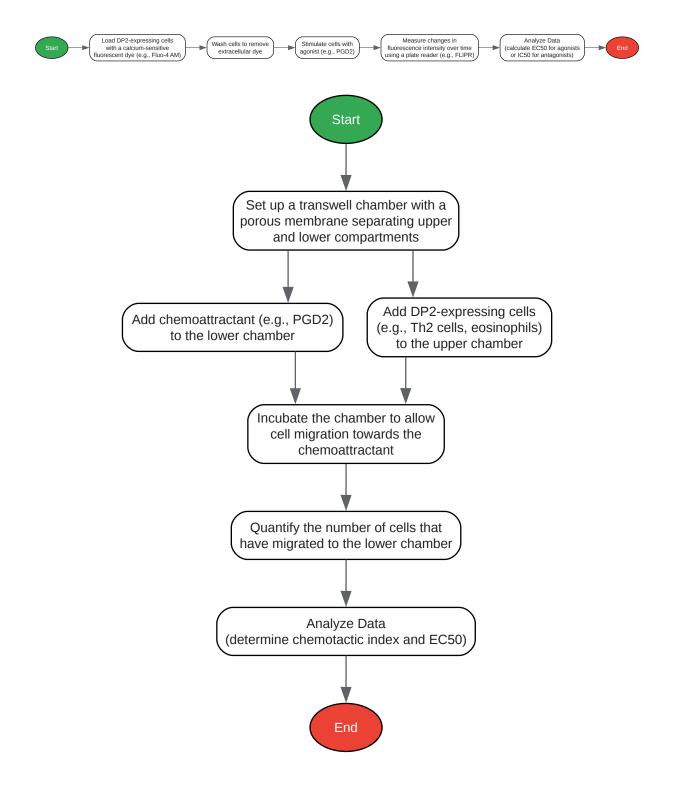
DP2 is a G protein-coupled receptor that primarily couples to the Gai/o subunit.[7] Activation of DP2 by PGD2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] Concurrently, the dissociation of the Gβy subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][7]



This calcium mobilization is a hallmark of DP2 activation and is a key event in mediating the receptor's pro-inflammatory effects.







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